molecular formula C9H10FNO B2570373 2-Cyclobutoxy-3-fluoropyridine CAS No. 1822621-30-6

2-Cyclobutoxy-3-fluoropyridine

Cat. No.: B2570373
CAS No.: 1822621-30-6
M. Wt: 167.183
InChI Key: HBCUYNMVRHOOMP-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-3-fluoropyridine is a fluorinated pyridine derivative with a unique molecular structure. . The presence of both a fluorine atom and a cyclobutoxy group on the pyridine ring imparts distinct chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF) to introduce the fluorine atom . The cyclobutoxy group can be introduced via a cyclobutylation reaction using cyclobutyl bromide in the presence of a base .

Industrial Production Methods

Industrial production of 2-Cyclobutoxy-3-fluoropyridine may involve large-scale nucleophilic substitution and cyclobutylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxy-3-fluoropyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

    Cycloaddition: The cyclobutoxy group can engage in cycloaddition reactions, forming new cyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Tetra-n-butylammonium fluoride (TBAF) in dimethylformamide (DMF) at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of pyridine N-oxides or reduced pyridine derivatives .

Scientific Research Applications

2-Cyclobutoxy-3-fluoropyridine has diverse scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Its unique structure makes it valuable in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Lacks the cyclobutoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

    3-Fluoropyridine: Similar to 2-Cyclobutoxy-3-fluoropyridine but without the cyclobutoxy group, affecting its chemical properties and applications.

    2-Cyclobutoxy-4-fluoropyridine: Similar structure but with the fluorine atom at a different position, leading to different reactivity and applications.

Uniqueness

This compound is unique due to the combination of the fluorine atom and the cyclobutoxy group on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

2-cyclobutyloxy-3-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCUYNMVRHOOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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